

Application Notes and Protocols: Thiamine as a Green Catalyst in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Nitroquinoxaline

Cat. No.: B1294896

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmacologically active agents and functional materials. Traditional methods for their synthesis often rely on harsh reaction conditions, expensive, and frequently toxic metal catalysts. The use of thiamine (Vitamin B1) and its hydrochloride salt has emerged as an eco-friendly, inexpensive, and efficient alternative for the synthesis of quinoxalines.^{[1][2]} This document provides detailed application notes and experimental protocols for the thiamine-catalyzed synthesis of quinoxalines, targeting researchers in organic synthesis and drug development.

Catalytic Approaches

Thiamine facilitates the synthesis of quinoxalines primarily through two main pathways:

- Condensation of Aryl-1,2-diamines and 1,2-dicarbonyl Compounds: In this common approach, thiamine hydrochloride catalyzes the cyclocondensation of an o-phenylenediamine derivative with a 1,2-diketone to afford the corresponding quinoxaline.^[1] The catalyst is believed to activate the carbonyl group of the diketone, facilitating the nucleophilic attack by the diamine.^[1]

- Reaction of o-Phenylenediamines with Phenacyl Bromides: In this method, thiamine acts as a precursor to an N-heterocyclic carbene (NHC) in the presence of a base.[2][3] The in situ generated NHC then mediates the reaction between the o-phenylenediamine and the phenacyl bromide to yield the quinoxaline product.[2]

This document will focus on the first, more extensively documented method.

Data Presentation

The efficiency of thiamine hydrochloride as a catalyst is demonstrated in the synthesis of various quinoxaline derivatives. The following table summarizes the reaction outcomes for the condensation of different aryl-1,2-diamines and 1,2-diketones.

Entry	Aryl-1,2-diamine	1,2-Diketone	Product	Time (min)	Yield (%)
1	0-Phenylenediamine	Benzil	2,3-Diphenylquinoxaline	12	92
2	0-Phenylenediamine	4,4'-Dimethylbenzil	2,3-Bis(4-methylphenyl)quinoxaline	14	92
3	0-Phenylenediamine	4,4'-Dimethoxybenzil	2,3-Bis(4-methoxyphenyl)quinoxaline	15	87
4	0-Phenylenediamine	4,4'-Dichlorobenzil	2,3-Bis(4-chlorophenyl)quinoxaline	13	94
5	4,5-Dimethyl-1,2-phenylenediamine	Benzil	6,7-Dimethyl-2,3-diphenylquinoxaline	14	93
6	4,5-Dimethyl-1,2-phenylenediamine	4,4'-Dimethylbenzil	2,3-Bis(4-methylphenyl)-6,7-dimethylquinoxaline	15	90
7	4,5-Dimethyl-1,2-phenylenediamine	4,4'-Dichlorobenzil	2,3-Bis(4-chlorophenyl)-6,7-dimethylquinoxaline	12	93
8	4-Nitro-1,2-phenylenediamine	Benzil	6-Nitro-2,3-diphenylquinoxaline	15	91

9	4-Nitro-1,2-phenylenediamine	4,4'-dimethylbenzil	2,3-Bis(4-methylphenyl)-6-nitroquinoxaline	14	88
---	------------------------------	---------------------	--	----	----

Table 1: Synthesis of quinoxaline derivatives using 2 mol% thiamine hydrochloride as a catalyst in ethanol at room temperature.[\[1\]](#)

Experimental Protocols

General Procedure for the Thiamine Hydrochloride-Catalyzed Synthesis of Quinoxalines

This protocol describes the synthesis of 2,3-diphenylquinoxaline (Table 1, Entry 1) from o-phenylenediamine and benzil.

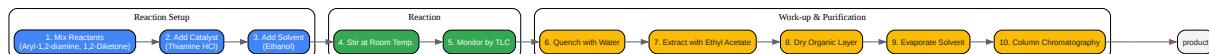
Materials:

- o-Phenylenediamine (1 mmol, 108.1 mg)
- Benzil (1 mmol, 210.2 mg)
- Thiamine hydrochloride (Vitamin B1) (0.02 mmol, 6.7 mg, 2 mol%)
- Ethanol (5 mL)
- Ethyl acetate
- Hexane
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Deionized water

Equipment:

- Round-bottom flask (25 mL)

- Magnetic stirrer and stir bar
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Separatory funnel
- Rotary evaporator
- Column chromatography setup

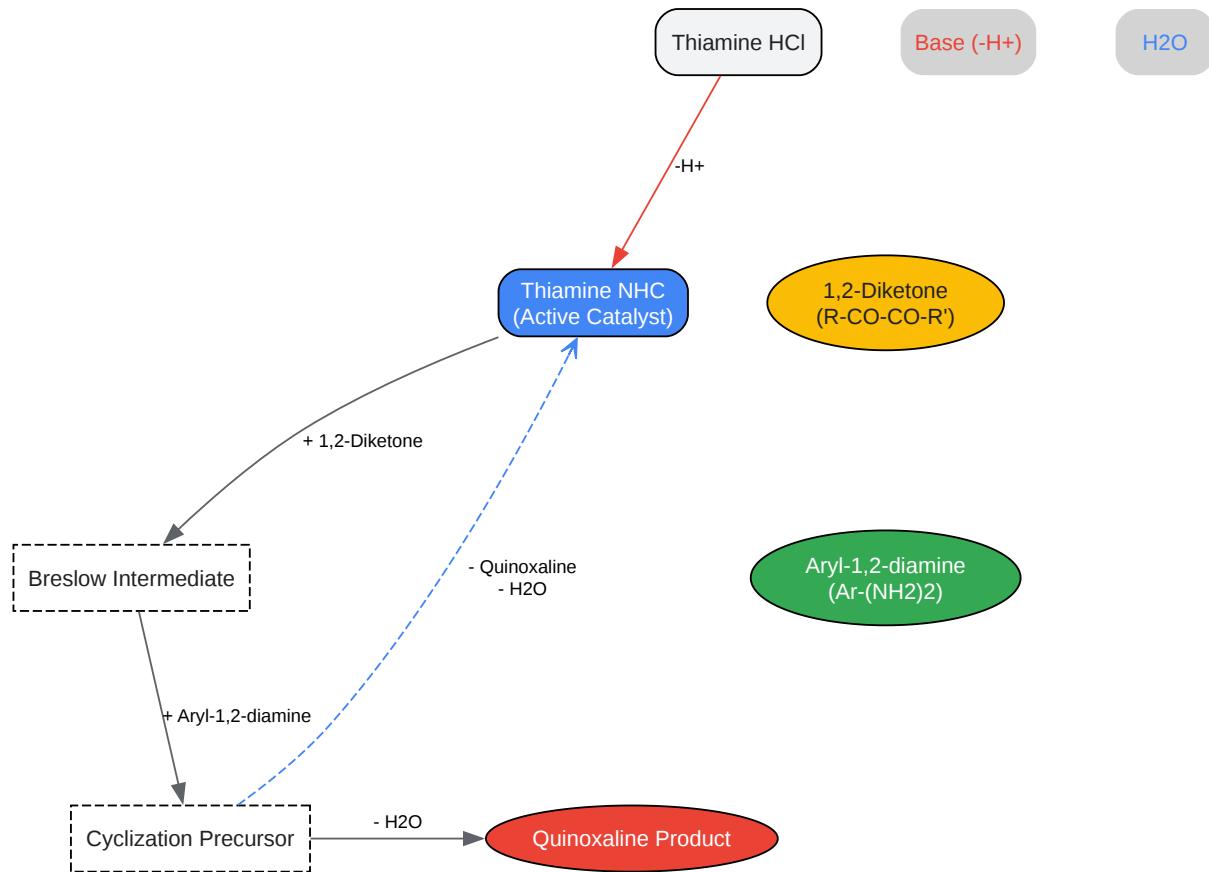

Procedure:

- To a 25 mL round-bottom flask, add o-phenylenediamine (1 mmol), benzil (1 mmol), and thiamine hydrochloride (2 mol%).
- Add 5 mL of ethanol to the flask.
- Stir the mixture at room temperature.
- Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexane as the eluent).
- Upon completion of the reaction (typically 12-15 minutes as indicated in Table 1), pour the reaction mixture into water.
- Extract the product with ethyl acetate.
- Dry the organic layer over anhydrous Na₂SO₄.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to obtain the pure quinoxaline derivative.[\[2\]](#)

Visualizations

Experimental Workflow

The general workflow for the synthesis is straightforward, involving the mixing of reactants and catalyst, reaction monitoring, and product isolation and purification.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for thiamine-catalyzed quinoxaline synthesis.

Proposed Catalytic Cycle (N-Heterocyclic Carbene Pathway)

While a simple Brønsted acid mechanism has been proposed for the reaction between diamines and diketones^[1], the catalytic activity of thiamine in many organic reactions is attributed to the formation of an N-heterocyclic carbene (NHC).^{[2][4][5]} The following diagram illustrates a plausible NHC-catalyzed cycle, which is more commonly invoked for reactions involving aldehydes or α -halo ketones.

[Click to download full resolution via product page](#)

Caption: Plausible N-heterocyclic carbene (NHC) catalytic cycle.

Conclusion

The use of thiamine hydrochloride as a catalyst for quinoxaline synthesis represents a significant advancement in green chemistry.^{[1][6]} The methodology is characterized by mild reaction conditions, short reaction times, high yields, and the use of an inexpensive, non-toxic, and readily available catalyst.^[1] This approach is a superior alternative to many previously

reported methods that involve harsh conditions or expensive and toxic reagents. The simple work-up procedure further enhances its applicability for both academic research and industrial-scale synthesis of these valuable heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ias.ac.in [ias.ac.in]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.latech.edu [chem.latech.edu]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Thiamine as a Green Catalyst in Quinoxaline Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294896#using-thiamine-as-a-catalyst-in-quinoxaline-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com